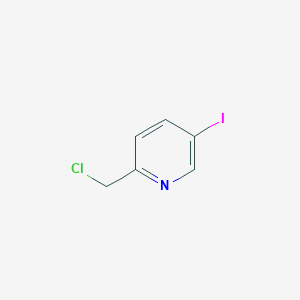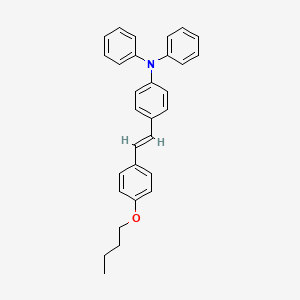![molecular formula C9H14ClNO B15250665 [4-[(1R)-1-aminoethyl]phenyl]methanol;hydrochloride](/img/structure/B15250665.png)
[4-[(1R)-1-aminoethyl]phenyl]methanol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-[(1R)-1-aminoethyl]phenyl]methanol;hydrochloride: is a chemical compound that features a phenyl ring substituted with an aminoethyl group and a methanol group, forming a hydrochloride salt
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-[(1R)-1-aminoethyl]phenyl]methanol;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the phenyl ring substituted with an aminoethyl group.
Reaction with Methanol: The aminoethyl-substituted phenyl ring is then reacted with methanol under controlled conditions to introduce the methanol group.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as amines or amides.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, introducing various substituents at the ortho or para positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of halogens, nitro groups, or other substituents on the phenyl ring.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Cell Signaling: It can be used to study cell signaling pathways due to its interaction with cellular receptors.
Medicine:
Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.
Industry:
Material Science: The compound can be used in the development of new materials with unique properties.
Agriculture: It may be used in the formulation of agrochemicals for crop protection.
Mécanisme D'action
The mechanism of action of [4-[(1R)-1-aminoethyl]phenyl]methanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds with active sites, while the phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
[4-[(1R)-1-aminoethyl]phenyl]methanol: The free base form without the hydrochloride salt.
[4-[(1R)-1-aminoethyl]phenyl]ethanol: A similar compound with an ethanol group instead of methanol.
[4-[(1R)-1-aminoethyl]phenyl]propanol: A compound with a propanol group, offering different chemical properties.
Uniqueness:
Hydrochloride Salt: The hydrochloride form enhances the compound’s solubility and stability, making it more suitable for pharmaceutical applications.
Methanol Group: The presence of the methanol group provides unique reactivity compared to ethanol or propanol derivatives.
This detailed article provides a comprehensive overview of [4-[(1R)-1-aminoethyl]phenyl]methanol;hydrochloride, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C9H14ClNO |
|---|---|
Poids moléculaire |
187.66 g/mol |
Nom IUPAC |
[4-[(1R)-1-aminoethyl]phenyl]methanol;hydrochloride |
InChI |
InChI=1S/C9H13NO.ClH/c1-7(10)9-4-2-8(6-11)3-5-9;/h2-5,7,11H,6,10H2,1H3;1H/t7-;/m1./s1 |
Clé InChI |
CENCLCBLADWWEQ-OGFXRTJISA-N |
SMILES isomérique |
C[C@H](C1=CC=C(C=C1)CO)N.Cl |
SMILES canonique |
CC(C1=CC=C(C=C1)CO)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


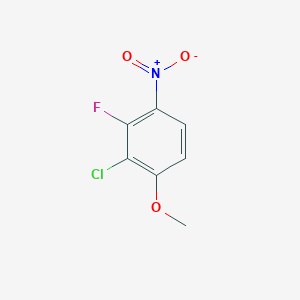
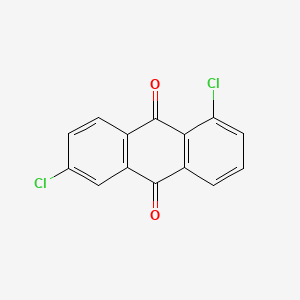
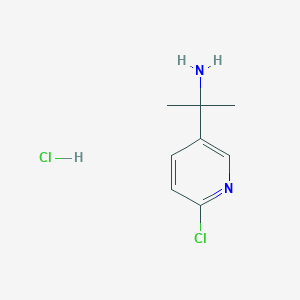
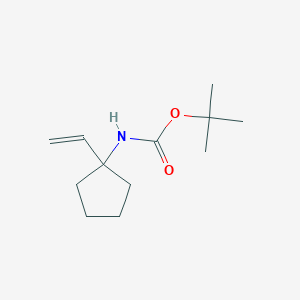
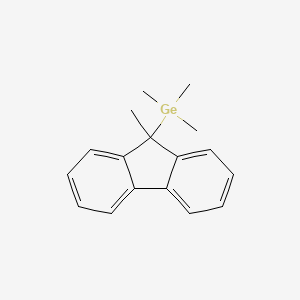
![2,2'-(Bromomethylene)bis(benzo[d]thiazole)](/img/structure/B15250618.png)
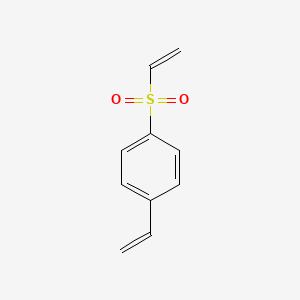
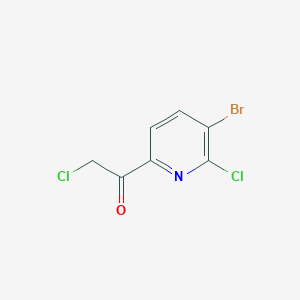

![Ethanethioic acid, S-[[4-(dimethylamino)-1,3,5-triazin-2-yl]methyl] ester](/img/structure/B15250658.png)
